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molecular formula C9H13IN4O2S B8529463 5-Iodo-2-[4-(methylsulfonyl)piperazin-1-yl]pyrimidine

5-Iodo-2-[4-(methylsulfonyl)piperazin-1-yl]pyrimidine

Cat. No. B8529463
M. Wt: 368.20 g/mol
InChI Key: ULMDHBNBDZAKFF-UHFFFAOYSA-N
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Patent
US07153857B2

Procedure details

To a stirred solution of 5-iodo-2-piperazin-1-ylpyrimidine (7.0 g, 24.1 mmol, CAS number 95847-41-9) and triethylamine (10 mL, 72 mmol) in dichloromethane (70 mL) at 0° C. was added methanesulfonyl chloride (1.93 mL, 138 mmol) dropwise over 10 minutes. The reaction was then stirred for 30 minutes at 0° C., before being allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction was then quenched with water (70 mL) and the layers were separated. The organic phase was washed with water (100 mL) and the organics were dried (MgSO4), filtered and evaporated in vacuo. The residue was then triturated with ethyl acetate and the solid residue filtered and dried in vacuo to give 5-iodo-2-[4-(methylsulfonyl)piperazin-1-yl]pyrimidine as an off white solid (8.85 g, 24 mmol, 99%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>ClCCl>[I:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:9][CH2:10][N:11]([S:22]([CH3:21])(=[O:24])=[O:23])[CH2:12][CH2:13]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
IC=1C=NC(=NC1)N1CCNCC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.93 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (70 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the solid residue filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=NC(=NC1)N1CCN(CC1)S(=O)(=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24 mmol
AMOUNT: MASS 8.85 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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